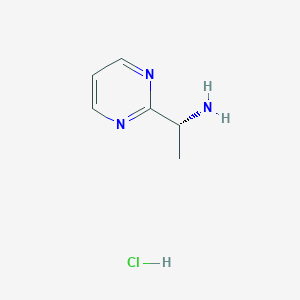

(1R)-1-pyrimidin-2-ylethanamine;hydrochloride

Description

(1R)-1-Pyrimidin-2-ylethanamine hydrochloride (CAS: 2387560-79-2) is a chiral primary amine with a pyrimidine substituent at the second carbon of the ethanamine backbone. Its molecular formula is C₆H₉N₃·HCl (molecular weight: 175.62 g/mol) . The (1R) configuration denotes its stereochemistry, which is critical for interactions in biological systems, particularly in drug-receptor binding. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Pyrimidine derivatives are widely used in medicinal chemistry due to their ability to mimic nucleobases, enabling interactions with enzymes and receptors.

Properties

IUPAC Name |

(1R)-1-pyrimidin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFPQOISZUZLBH-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-pyrimidin-2-ylethanamine;hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

Attachment of the Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with an appropriate alkyl halide.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the free base form of the compound, resulting in the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Formation of Hydrochloride Salt: The purified free base is treated with hydrochloric acid to obtain the hydrochloride salt, which is then dried and packaged.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-pyrimidin-2-ylethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups attached to the ethanamine moiety.

Scientific Research Applications

(1R)-1-pyrimidin-2-ylethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1R)-1-pyrimidin-2-ylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Differences and Implications

Pyrimidine vs. Pyridine derivatives (e.g., (R)-1-Pyridin-2-ylethanamine) exhibit higher basicity due to the lone pair on the aromatic nitrogen, which may influence solubility and receptor interactions .

Positional Isomerism :

- Moving the pyrimidine substituent from the 2-yl to 4-yl position (e.g., 1-(Pyrimidin-4-yl)methanamine) alters electronic distribution and steric effects, likely reducing binding affinity in systems sensitive to substituent orientation .

The trifluoroethoxy group in (R)-1-(5-Trifluoroethoxypyridin-2-yl)ethanamine enhances metabolic stability by resisting oxidative degradation, a common issue in drug development .

Stability and Handling Considerations

While direct stability data for (1R)-1-pyrimidin-2-ylethanamine hydrochloride are absent, insights can be extrapolated from related compounds:

- Hydrochloride Salts : Generally stable at room temperature but may degrade under prolonged exposure to moisture or high temperatures. For example, (1R,2S)-ephedrine hydrochloride (MPPH) loses stability in urine and plasma over time, with microbial contamination accelerating degradation .

- Storage Recommendations : Analogous compounds are typically stored at -20°C in desiccated conditions to minimize hydrolysis and microbial activity .

Biological Activity

(1R)-1-Pyrimidin-2-ylethanamine hydrochloride is a chiral organic compound with a pyrimidine ring linked to an ethanamine group. Its molecular formula is C6H10ClN3, and it has a molecular weight of approximately 159.62 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural properties and biological activities.

Chemical Structure and Properties

The compound features a pyrimidine ring , which is a common structural motif in many biologically active molecules. The presence of the amine group suggests potential for further functionalization, allowing for the synthesis of more complex derivatives with targeted biological properties.

The biological activity of (1R)-1-pyrimidin-2-ylethanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and potentially leading to therapeutic effects in conditions like cancer and neurological disorders.

1. Enzyme Inhibition

Studies have shown that (1R)-1-pyrimidin-2-ylethanamine hydrochloride exhibits significant enzyme inhibition activity. Its mechanism typically involves binding to the active sites of specific enzymes, thereby modulating their activity. This property makes it a candidate for further investigation in drug development aimed at treating diseases characterized by enzyme dysregulation.

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, although detailed mechanisms and efficacy require further exploration .

3. Anti-inflammatory Effects

Research indicates that (1R)-1-pyrimidin-2-ylethanamine hydrochloride may also possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of (1R)-1-pyrimidin-2-ylethanamine hydrochloride:

| Study | Findings |

|---|---|

| Demonstrated potential anti-inflammatory and anticancer properties. | |

| Highlighted enzyme inhibition and receptor binding activities, suggesting therapeutic applications in cancer and neurological disorders. | |

| PubChem | Provided insights into the compound's chemical structure and potential biological interactions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-pyrimidin-2-ylethanamine hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Synthesis : The compound is typically synthesized via asymmetric hydrogenation of a pyrimidine-containing ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (1R)-configuration .

- Purity Control : Enantiomeric excess (ee) should be verified via chiral HPLC (e.g., using a Chiralpak® IA column with a mobile phase of hexane:isopropanol:diethylamine) or polarimetry. Absolute configuration can be confirmed by single-crystal X-ray diffraction of a derivative .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Q. How should researchers characterize the structural integrity and stability of (1R)-1-pyrimidin-2-ylethanamine hydrochloride under varying experimental conditions?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR (DMSO-d6) to verify the pyrimidine ring protons (δ 8.5–9.0 ppm) and the chiral center’s methyl group (δ 1.3–1.5 ppm). FT-IR confirms the amine hydrochloride salt (N–H stretch at 2500–3000 cm) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts are hygroscopic; store desiccated at -20°C .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays) be resolved for this compound?

- Methodological Answer :

- Assay Validation : Cross-validate receptor-binding data (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation for GPCRs). For example, inconsistencies in GPR88 agonist activity (EC discrepancies) may arise from cell-line-specific receptor expression levels or assay buffers affecting solubility .

- Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) in PBS (pH 7.4) with 0.01% Tween-80 to prevent aggregation .

- Data Normalization : Include positive controls (e.g., UNC 569 hydrochloride for GPR88) to calibrate inter-experimental variability .

Q. What experimental designs are recommended to study the interaction of (1R)-1-pyrimidin-2-ylethanamine hydrochloride with target receptors in vivo?

- Methodological Answer :

- In Vivo Models : Use transgenic mice (e.g., GPR88-knockout) to assess target specificity. Intracerebroventricular (ICV) administration ensures direct CNS delivery .

- Pharmacokinetics : Measure plasma and brain concentrations via LC-MS/MS (LOQ: 1 ng/mL). Monitor metabolites (e.g., pyrimidine ring oxidation products) .

- Behavioral Correlates : Pair receptor occupancy (PET imaging with C-labeled analogs) with locomotor or cognitive tests to link binding to functional outcomes .

Q. How can researchers mitigate challenges in quantifying trace impurities (e.g., diastereomers) during analytical method development?

- Methodological Answer :

- HPLC Method Development : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a gradient of 0.1% TFA in water/acetonitrile. Diastereomers may co-elute; consider ion-pair chromatography with heptafluorobutyric acid .

- Mass Spectrometry : HRMS (Q-TOF) identifies impurities via exact mass (<5 ppm error). For example, a +16 Da shift suggests oxidation at the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.